N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Lipophilicity Hydrophobic binding SAR library design

Select this specific N-benzhydryl carboxamide variant (CAS 1797322-15-6) to introduce a distinctive diphenylmethyl topology into your 7,8-dihydropyrido[4,3-d]pyrimidine antiviral series. The benzhydryl group contributes ~2.5 logP units more lipophilicity than monoaryl analogs, projecting dual aromatic rings into the hydrophobic Site 2 pocket (Ile312, Leu611, Ile666, Val772, Leu861, Pro862, Leu864) identified in published SARS-CoV-2 entry inhibitor SAR. This unsubstituted 4-position scaffold serves as an ideal precursor for Buchwald-Hartwig diversification into novel 4-anilino EGFR inhibitor chemotypes. With MW 344.42 Da, it fills the underexplored mid-size lead space, enabling systematic parallel library synthesis of 50–100 analogs. Verify benzhydryl metabolic clearance in your liver microsome assays to benchmark against published cyclohexyl and benzyl series.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 1797322-15-6
Cat. No. B2525883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
CAS1797322-15-6
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20N4O/c26-21(25-12-11-19-18(14-25)13-22-15-23-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2,(H,24,26)
InChIKeyYAGCFEVMODFBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1797322-15-6) – A Structurally Differentiated Pyrido[4,3-d]pyrimidine Carboxamide for Targeted Library Design


N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1797322-15-6) is a heterocyclic small molecule belonging to the 7,8-dihydropyrido[4,3-d]pyrimidine class, a scaffold validated as SARS-CoV-2 entry inhibitors with submicromolar antiviral activity (EC50 = 0.31 µM for the clinical hit compound Hit-1) [1]. The target compound features a distinctive N-benzhydryl (diphenylmethyl) carboxamide substituent at the 6-position of the saturated ring, yielding a molecular weight of 344.42 g/mol with an InChI Key of YAGCFEVMODFBBA-UHFFFAOYSA-N . This substitution pattern differs fundamentally from the urea-linked and amide-linked analogs dominating the published antiviral and EGFR inhibitor series, positioning it as a valuable diversity element for structure-activity relationship (SAR) expansion and fragment-based screening libraries.

Why N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide Cannot Be Replaced by Close Structural Analogs in Procurement


Substituting this compound with a close analog such as N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1706079-75-5) or the tert-butyl carbamate precursor (CAS 192869-49-1) would introduce significant changes in lipophilicity, hydrogen-bonding capacity, and steric bulk at the 6-position [1][2]. The benzhydryl group contributes approximately 2.5 logP units more lipophilicity than a phenyl substituent and provides two aromatic rings capable of π-stacking interactions with hydrophobic protein pockets—a feature absent in monoaryl or cyclohexyl analogs [3]. Published SAR on the 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has demonstrated that substituent identity at the 6-position amide directly modulates antiviral potency; in the SARS-CoV-2 entry inhibitor series, replacing a 4-chlorophenyl-urea linkage (Hit-1, EC50 = 0.31 µM) with alternative amide substituents altered EC50 values over a 100-fold range (0.23–>10 µM) [1]. Therefore, selection of the specific N-benzhydryl carboxamide variant—rather than any generic scaffold analog—is critical for preserving intended pharmacophore geometry and achieving reproducible structure-activity outcomes in medicinal chemistry campaigns.

Quantitative Evidence for Differentiated Selection of N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1797322-15-6)


Lipophilicity-Driven Binding Pocket Access: Benzhydryl vs. Phenyl or tert-Butyl Substituents

The N-benzhydryl substituent on compound CAS 1797322-15-6 provides two aromatic rings connected by a single methylene carbon, generating a predicted cLogP approximately 2.5–3.0 units higher than the N-phenyl analog (CAS 1706079-75-5) and roughly 2.0 units higher than the N-cyclohexyl analog [1]. In the published 7,8-dihydropyrido[4,3-d]pyrimidine antiviral SAR, increased lipophilicity at positions projecting toward hydrophobic spike protein pockets (Site 2, involving Ile312, Leu611, Ile666, Val772, Leu861, Pro862, Leu864) was associated with enhanced binding affinity and antiviral potency [2]. The benzhydryl group's biphenyl architecture is geometrically pre-organized to engage these hydrophobic residue clusters, whereas the single-ring phenyl or saturated cyclohexyl analogs lack the second aromatic contact surface.

Lipophilicity Hydrophobic binding SAR library design

Scaffold-Validated Antiviral Potential: 7,8-Dihydropyrido[4,3-d]pyrimidine Class vs. Alternative Heterocyclic Cores

The 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has been experimentally validated as a SARS-CoV-2 entry inhibitor scaffold with favorable drug-like properties compared to alternative heterocyclic cores. In a head-to-head comparison of three hit scaffolds, the 7,8-dihydropyrido[4,3-d]pyrimidine-based Hit-1 (EC50 = 0.31 µM against pseudotyped WA1/2020) demonstrated superior overall profile versus the pyrazolo[3,4-d]pyrimidine-based Hit-2 (EC50 = 4.93 µM) and the thieno[2,3-d]pyrimidine-based Hit-3 (EC50 = 10.6 µM) [1]. Hit-1 also exhibited the most favorable ADME predictions among the three scaffolds, with highest predicted solubility, Caco-2 permeability, and oral bioavailability, alongside a favorable drug score close to 50 [1]. The target compound 1797322-15-6 retains the identical 7,8-dihydropyrido[4,3-d]pyrimidine core while introducing a structurally novel N-benzhydryl carboxamide substituent unexplored in the published antiviral series.

Antiviral SARS-CoV-2 entry inhibitor Scaffold comparison

Synthetic Tractability: 6-Position Carboxamide Diversification vs. 2,4-Disubstituted Analogs

Compound CAS 1797322-15-6 features an unsubstituted 2-position and 4-position on the pyrimidine ring, with diversification focused exclusively at the 6-position carboxamide. Published synthetic routes for this scaffold class proceed via the common intermediate tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2), which undergoes Suzuki coupling at the 2-position followed by Boc deprotection and subsequent carboxamide formation [1]. The target compound's simple 2-H, 4-H substitution pattern avoids the synthetic complexity and potential regioselectivity challenges associated with 2,4-disubstituted analogs such as N-cyclohexyl-4-(4-methylpiperazin-1-yl)-2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 5196-06-5, MW 434.58, containing three diversification points) . This single-point diversification architecture enables efficient parallel library synthesis for focused SAR exploration around the carboxamide substituent.

Synthetic accessibility Parallel library synthesis 6-position carboxamide

EGFR Kinase Inhibition Class Potential: N-Benzhydryl Carboxamide vs. N-Phenyl Carboxylate Analogs

The 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide scaffold has demonstrated EGFR kinase inhibitory activity in a published series of 4-anilino-substituted carboxylate derivatives. Compound 5a (4-anilino variant) exhibited EGFR enzymatic IC50 = 14.8 nM and cellular IC50 values of 5.67–17.04 µM across A549, HT29, H460, and H1975 cancer cell lines, comparable to the reference inhibitor gefitinib (IC50 = 18.44 µM on A549) [1]. While compound 5a bears a 4-anilino substituent absent in the target compound, the core scaffold's engagement of the EGFR ATP-binding site is established. The target compound's unsubstituted 4-position provides an opportunity to install an anilino group via nucleophilic aromatic substitution, potentially yielding a novel EGFR inhibitor series with the benzhydryl carboxamide as a potency-modulating element.

EGFR inhibitor Kinase inhibition Anticancer

Molecular Weight and Property Differentiation: N-Benzhydryl vs. Multi-Substituted Pyrido[4,3-d]pyrimidine Analogs

The target compound (MW 344.42) occupies a favorable property space between the minimal scaffold core (tert-butyl carbamate, MW 235.28) and heavily substituted analogs (CAS 5196-06-5, MW 434.58). Its molecular weight complies with Lipinski's Rule of 5 (MW < 500) and positions it in the lower half of the typical kinase inhibitor chemical space (mean MW ~450–500 Da) [1]. The 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has demonstrated favorable predicted drug scores (near 50 for Hit-1) incorporating Lipinski compliance and toxicity risk assessment [2]. The target compound's MW, combined with its benzhydryl lipophilicity, places it in an underexplored property quadrant relative to published analogs which cluster at either lower MW (unsubstituted core) or higher MW (2,4,6-trisubstituted derivatives with MW > 430) .

Physicochemical property Drug-likeness Molecular weight

Optimal Application Scenarios for N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1797322-15-6)


Focused Antiviral SAR Library Expansion Targeting SARS-CoV-2 Spike Protein Site 2

This compound is ideally suited as a diversity element for expanding the 7,8-dihydropyrido[4,3-d]pyrimidine antiviral series described in Drugs Drug Candidates 2025 [1]. The published hit series explored urea-linked (Type I) and amide-linked (Type II) substituents at the 6-position with cyclohexyl or substituted benzyl moieties. The N-benzhydryl carboxamide represents an unexplored substituent topology that projects two aromatic rings into the hydrophobic pocket identified at Site 2 (Ile312, Leu611, Ile666, Val772, Leu861, Pro862, Leu864) [1]. Incorporation into the existing SAR matrix would directly test the hypothesis that dual aromatic ring interactions enhance binding affinity beyond the current optimal EC50 of 0.23 µM (compound 13).

EGFR Kinase Inhibitor Development via 4-Position Derivatization

The 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide scaffold has demonstrated potent EGFR inhibition (IC50 = 14.8 nM for compound 5a) when functionalized with a 4-anilino substituent [2]. The target compound's unsubstituted 4-position makes it an ideal precursor for installing anilino or heteroaryl amino groups via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. The resulting 4-anilino-N-benzhydryl series would represent a novel chemotype combining the validated EGFR pharmacophore with a unique benzhydryl carboxamide, potentially yielding differentiated selectivity against EGFR mutants (T790M, L858R) compared to gefitinib and erlotinib.

Physicochemical Property Screening in Kinase Inhibitor Library Design

The compound's molecular weight (344.42 Da) and predicted lipophilicity profile place it in the underexplored 'mid-size lead' space between fragment-sized cores (MW < 250) and mature lead compounds (MW > 400) [3]. For organizations building kinase-focused screening libraries, this compound fills a gap in the MW 300–400 range with balanced hydrogen-bonding capacity (3 HBA, 1 HBD). Its single-point diversification architecture enables rapid parallel synthesis of 50–100 compound libraries varying only the carboxamide substituent, enabling systematic exploration of lipophilic and steric effects on kinase selectivity.

Metabolic Stability Probe for N-Benzhydryl Group Clearance Studies

The N-benzhydryl moiety represents a metabolic liability probe: the diphenylmethyl group can undergo CYP450-mediated hydroxylation at either phenyl ring or the bridging methine carbon [4]. This compound can serve as a tool molecule for studying benzhydryl metabolic clearance in liver microsome assays (human, mouse, dog, monkey), directly complementing the metabolic stability data already generated for the antiviral series in Drugs Drug Candidates 2025 (Table 4, LM stability of compounds 1, 3, 7, 10, 11, 13) [1]. Comparative metabolic profiling would quantify the benzhydryl group's impact on intrinsic clearance relative to the published cyclohexyl and substituted benzyl analogs.

Quote Request

Request a Quote for N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.